molecular formula C7H9NO2 B597872 (3-Cyclopropylisoxazol-5-yl)methanol CAS No. 121604-45-3

(3-Cyclopropylisoxazol-5-yl)methanol

Cat. No.: B597872
CAS No.: 121604-45-3
M. Wt: 139.154
InChI Key: JSAGCRJDUAYEFD-UHFFFAOYSA-N
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Description

(3-Cyclopropylisoxazol-5-yl)methanol is a chemical compound with the molecular formula C7H9NO2 It features a cyclopropyl group attached to an isoxazole ring, which is further connected to a methanol group

Synthetic Routes and Reaction Conditions:

    Cyclopropylation of Isoxazole: The synthesis of this compound typically begins with the cyclopropylation of isoxazole. This can be achieved through the reaction of isoxazole with cyclopropyl bromide in the presence of a base such as sodium hydride.

    Hydroxymethylation: The next step involves the hydroxymethylation of the cyclopropylated isoxazole. This can be done using formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or amines, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride or phosphorus tribromide are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products:

    Oxidation: Cyclopropylisoxazole carboxylic acid or cyclopropylisoxazole aldehyde.

    Reduction: Cyclopropylisoxazole alcohol or cyclopropylisoxazole amine.

    Substitution: Various substituted cyclopropylisoxazole derivatives.

Mechanism of Action

Target of Action

The primary targets of (3-Cyclopropylisoxazol-5-yl)methanol are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Isoxazole derivatives are known to affect various biochemical pathways depending on their specific targets . The specific pathways affected by this compound and their downstream effects are subjects for future research.

Result of Action

The effects would depend on the compound’s specific targets and mode of action, which are currently unknown .

Scientific Research Applications

(3-Cyclopropylisoxazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

(3-Cyclopropylisoxazol-5-yl)methanol can be compared with other similar compounds, such as:

    (3-Isopropylisoxazol-5-yl)methanol: This compound has an isopropyl group instead of a cyclopropyl group, which may result in different chemical reactivity and biological activity.

    (3-Phenylisoxazol-5-yl)methanol: The presence of a phenyl group can significantly alter the compound’s properties, making it more hydrophobic and potentially more active in certain biological assays.

    (3-Methylisoxazol-5-yl)methanol: The methyl group provides a simpler structure, which may be easier to synthesize but may also result in lower biological activity compared to the cyclopropyl derivative.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAGCRJDUAYEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121604-45-3
Record name (3-cyclopropyl-1,2-oxazol-5-yl)methanol
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